molecular formula C20H14ClFN4O2 B610053 N-(4-((3-氯-4-氟苯基)氨基)-7-(丙-2-炔-1-yloxy)喹唑啉-6-基)丙烯酰胺 CAS No. 1621002-23-0

N-(4-((3-氯-4-氟苯基)氨基)-7-(丙-2-炔-1-yloxy)喹唑啉-6-基)丙烯酰胺

货号 B610053
CAS 编号: 1621002-23-0
分子量: 396.81
InChI 键: AZLXGJFHSLQCPV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-6422899 is an irreversible inhibitor of EGFR kinase activity. PF-6422899 binds covalently to active-site cysteine residues in the ATP binding pocket of EGFR.

科学研究应用

抗肿瘤疗效的生物标志物

N-(4-((3-氯-4-氟苯基)氨基)-7-(丙-2-炔-1-yloxy)喹唑啉-6-基)丙烯酰胺,又称 CI-1033,是一种有效的 erbB 家族酪氨酸激酶选择性抑制剂。这些激酶在各种实体瘤中过表达,并与肿瘤进展有关。血管内皮生长因子 (VEGF) 和白细胞介素-8 (IL-8) 参与血管生成和癌症进展,已被提议作为 CI-1033 抗肿瘤疗效的潜在血浆生物标志物。在某些异种移植模型中,CI-1033 治疗已导致 VEGF 和 IL-8 的血浆水平和肿瘤 mRNA 水平显着下降,表明其在靶向治疗中的潜在用途 (Christensen 等人,2005 年)

抑制表皮生长因子受体

该化合物已被评估为细胞中表皮生长因子受体 (EGFR) 自身磷酸化的抑制剂,这是癌症进展中的关键途径。研究表明,喹唑啉类似物(例如 CI-1033)是分离的 EGFR 酶的有效不可逆抑制剂。这些类似物已显示出对细胞模型中 EGFR 和 erbB2 自身磷酸化的显着抑制作用,表明它们在抗肿瘤治疗中的潜力 (Smaill 等人,2000 年)

表皮生长因子受体的放射性复合物

一种新的包含 N-(4-((3-氯-4-氟苯基)氨基)-7-(丙-2-炔-1-yloxy)喹唑啉-6-基)丙烯酰胺的类 DOTA 的螯合剂已被合成,用于靶向表皮生长因子受体。所得放射性复合物 GaL 已显示出很高的热力学稳定性和亲水性,表明在生理介质中和用于体内稳定性研究中具有潜在用途。然而,该复合物并未抑制表达 EGFR 的细胞系的生长,这与观察到的低细胞内化相一致 (Garcia 等人,2009 年)

合成新型喹唑啉衍生物用于抗肿瘤活性

发现高效低毒抗肿瘤药物的努力已导致合成含有 N-(3-氨基苯基)丙烯酰胺的新型喹唑啉衍生物。这些化合物已针对各种人类癌细胞系进行了评估,显示出显着的抗增殖活性。具体而言,一种合成的化合物与阳性对照吉非替尼相比表现出更优异的抗增殖活性,突出了喹唑啉骨架在发现新的抗肿瘤剂中的潜力 (Zhang 等人,2020 年)

合成抗肿瘤剂的水溶性类似物

为了提高喹唑啉-4-酮抗肿瘤剂的水溶性以进行体内评估,已合成了水溶性类似物。这些类似物显着更具水溶性,细胞毒性比原始化合物高 6 倍,同时保留了喹唑啉-4-酮抗肿瘤剂 CB30865 的独特生化特性 (Bavetsias 等人,2002 年)

属性

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-prop-2-ynoxyquinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c1-3-7-28-18-10-16-13(9-17(18)26-19(27)4-2)20(24-11-23-16)25-12-5-6-15(22)14(21)8-12/h1,4-6,8-11H,2,7H2,(H,26,27)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLXGJFHSLQCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide

CAS RN

1621002-23-0
Record name 1621002-23-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide
Reactant of Route 3
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide

Q & A

Q1: The research mentions that PF-6422899 shows a strong affinity for both EGFR and ERBB2. What are the implications of this dual targeting on potential therapeutic applications?

A1: The dual targeting of both EGFR and ERBB2 by PF-6422899 is particularly interesting because both receptors are often overexpressed in various cancers []. This dual targeting could potentially lead to enhanced efficacy against tumors driven by either or both receptors. Further research is needed to fully understand the therapeutic implications and potential advantages of this dual-targeting profile in specific cancer contexts.

Q2: The study highlights that PF-6422899 can bind to catalytic cysteines in various enzymes. How might this off-target activity influence the compound's safety profile and potential for further development?

A2: While the binding of PF-6422899 to catalytic cysteines in various enzymes demonstrates its ability to interact with targets beyond EGFR and ERBB2 [], this off-target activity warrants careful consideration. The disruption of these enzymes' catalytic activity could lead to unintended side effects. Further research is crucial to assess the potential toxicity and to determine if the therapeutic benefits outweigh any potential risks associated with these off-target effects. Strategies to mitigate off-target binding, such as structural modifications to enhance selectivity, could be explored.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。